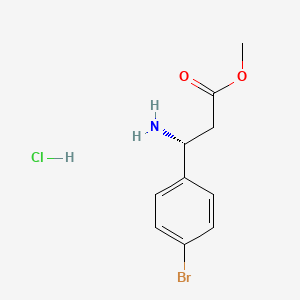
tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate, commonly referred to as tBOC, is an organic compound with a wide range of applications in the scientific and industrial fields. It is a versatile compound used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in various coordination complexes. tBOC is also used as a surfactant in the food and pharmaceutical industries, and as a stabilizer in the production of polyurethane foams. In addition, tBOC is used in the production of polymers, polyesters, and polyurethanes, as well as in the synthesis of pharmaceuticals and other fine chemicals.
Applications De Recherche Scientifique
TBOC is used extensively in the scientific research field for a variety of purposes. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in various coordination complexes. tBOC is also used as a surfactant in the food and pharmaceutical industries, and as a stabilizer in the production of polyurethane foams. In addition, tBOC is used in the production of polymers, polyesters, and polyurethanes, as well as in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of tBOC is complex and involves several steps. First, the tert-butyl chloride reacts with the cyclobutanol to form the tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate. This intermediate product then undergoes a series of reactions to form the final product. The reaction involves the formation of an ester group, as well as a carbamate group, which can then be further reacted with other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of tBOC are not yet fully understood. However, it is known that tBOC can act as a surfactant, which can reduce surface tension and increase the solubility of other compounds. It is also known that tBOC can act as a catalyst for certain reactions, such as polymerization reactions. In addition, tBOC can act as a ligand in certain coordination complexes, which can affect the reactivity of the complex.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tBOC in lab experiments include its low cost, its ease of use, and its wide range of applications. tBOC is also relatively safe to use and has minimal environmental impact. However, there are some limitations to using tBOC in lab experiments. tBOC is highly reactive, and so it can be difficult to control the reaction conditions. In addition, tBOC can form explosive mixtures when mixed with other compounds, and so it should be handled with caution.
Orientations Futures
There are several potential future directions for the use of tBOC. One potential application is in the development of new catalysts for polymerization reactions. tBOC could also be used as a surfactant in the food and pharmaceutical industries, or as a stabilizer in the production of polyurethane foams. In addition, tBOC could be used in the synthesis of pharmaceuticals and other fine chemicals. Finally, tBOC could be used as a ligand in coordination complexes, which could lead to the development of new compounds with interesting properties.
Méthodes De Synthèse
TBOC is synthesized through a series of reactions starting with the reaction of tert-butyl chloride and cyclobutanol, which produce tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate. The reaction is catalyzed by an acid, such as sulfuric acid, and is typically carried out at a temperature of between 0 and 10°C. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the product. The reaction is typically completed within 1-2 hours.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate involves the reaction of tert-butyl carbamate with 2-cyclobutyl-1-oxopropan-2-yl chloride in the presence of a base.", "Starting Materials": [ "tert-butyl carbamate", "2-cyclobutyl-1-oxopropan-2-yl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl carbamate to a reaction flask", "Add 2-cyclobutyl-1-oxopropan-2-yl chloride to the reaction flask", "Add base to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with an organic solvent", "Purify the product by column chromatography" ] } | |
Numéro CAS |
1785119-53-0 |
Formule moléculaire |
C12H21NO3 |
Poids moléculaire |
227.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




